molecular formula C12H12F3NO B1408011 2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde CAS No. 1713163-09-7

2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde

Cat. No.: B1408011
CAS No.: 1713163-09-7
M. Wt: 243.22 g/mol
InChI Key: YYFJZPMISCEZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde is a chemical compound with the molecular formula C12H10F3NO. It is characterized by the presence of a fluorine atom on the benzaldehyde ring and two fluorine atoms on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 6-fluorobenzaldehyde with 3,3-difluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzaldehyde ring and piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzoic acid.

    Reduction: 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzoic acid
  • 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzyl alcohol
  • 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzene

Uniqueness

2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both fluorine atoms on the piperidine ring and the fluorine atom on the benzaldehyde ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-3-1-4-11(9(10)7-17)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFJZPMISCEZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C(=CC=C2)F)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
Reactant of Route 6
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2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde

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